molecular formula C10H10O2S2 B1580527 Difurfuryl disulfide CAS No. 4437-20-1

Difurfuryl disulfide

Cat. No.: B1580527
CAS No.: 4437-20-1
M. Wt: 226.3 g/mol
InChI Key: CBJPZHSWLMJQRI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

The systematic nomenclature of difurfuryl disulfide follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing heterocyclic rings. The compound is officially designated as 2-({[(furan-2-yl)methyl]disulfanyl}methyl)furan, reflecting its structural composition of two furan rings connected via methylene bridges to a central disulfide bond. Alternative nomenclature systems recognize this compound as 2,2'-[dithiobis(methylene)]bisfuran, emphasizing the dithio linkage between the methylene-substituted furan moieties.

The systematic naming convention also acknowledges several commonly accepted synonyms including furfuryl disulfide, bis(2-furanylmethyl) disulfide, and difurfuryl disulphide. These alternative designations reflect historical naming practices and regional variations in chemical nomenclature. The Simplified Molecular Input Line Entry System representation for this compound is documented as C(SSCC1=CC=CO1)C1=CC=CO1, providing a standardized linear notation for computational applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₀O₂S₂, indicating a composition of ten carbon atoms, ten hydrogen atoms, two oxygen atoms, and two sulfur atoms. This molecular composition reflects the symmetrical structure of the compound, consisting of two identical furfuryl groups connected through a disulfide bridge. The molecular weight is consistently reported as 226.31 to 226.32 atomic mass units across multiple analytical sources.

The molecular structure exhibits a balanced distribution of heteroatoms, with the oxygen atoms incorporated within the furan ring systems and the sulfur atoms forming the characteristic disulfide linkage. This arrangement contributes to the compound's distinctive chemical reactivity and physical properties. The molecular weight determination has been verified through various analytical techniques, including mass spectrometry and elemental analysis, confirming the accuracy of the proposed molecular formula.

Properties

IUPAC Name

2-[(furan-2-ylmethyldisulfanyl)methyl]furan
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJPZHSWLMJQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063463
Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Molecular Weight

226.3 g/mol
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Physical Description

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour
Record name Bis(2-furanylmethyl) disulfide
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Record name 2,2'-(Dithiodimethylene)difuran
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Bis(2-furanylmethyl) disulfide
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Solubility

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2'-(Dithiodimethylene)difuran
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Density

1.229-1.248
Record name 2,2'-(Dithiodimethylene)difuran
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CAS No.

4437-20-1
Record name Difurfuryl disulfide
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Record name 2,2'-(Thiodimethylene)-difuran
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name Furan, 2,2'-[dithiobis(methylene)]bis-
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Record name 2,2'-[dithiobis(methylene)]bisfuran
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Record name 2,2'-(DITHIODIMETHYLENE)DIFURAN
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Record name Bis(2-furanylmethyl) disulfide
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Melting Point

10 - 11 °C
Record name Bis(2-furanylmethyl) disulfide
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Preparation Methods

Summary Table:

Parameter Value/Description
Main Reactants Furfural, H₂S, Sodium sulfite
Solvent Ethanol
Reaction Time Overnight (12–24 hours)
Purification Ether extraction, distillation
Yield Moderate (not always specified)
Complexity High

Improved Synthesis Using Furfurylmercaptan and Dimethyl Sulfoxide

Overview:
A significant advancement in the preparation of difurfuryl disulfide involves the oxidation of furfurylmercaptan using dimethyl sulfoxide (DMSO) as an oxidant. This method is described in Chinese patents CN1097748A and CN1045599C, offering a more straightforward and efficient process.

Procedure:

  • Furfurylmercaptan and DMSO are combined in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer.
  • The mixture is stirred at temperatures ranging from 10°C (room temperature) up to the reflux temperature.
  • Reaction time varies from 0.5 to 10 hours, depending on scale and temperature.
  • After the reaction, dimethyl sulfide and water byproducts are removed by distillation at normal pressure.
  • The residue is subjected to vacuum distillation to isolate this compound.

Reaction Equation:
$$
2 \text{ Furfurylmercaptan} + \text{DMSO} \rightarrow \text{this compound} + \text{Dimethyl sulfide} + \text{Water}
$$

Key Features:

Experimental Data Table:

Example Furfurylmercaptan (g) DMSO (g) Temp (°C) Time (h) Yield (%) Product Appearance
1 115 100 RT 10 83 Colorless/yellow liquid
2 710 4500 Reflux 1.5 83 Colorless/yellow liquid
3 400 800 65–70 3.5 83 Colorless/yellow liquid

Advantages:

  • Simple operation
  • Short reaction time
  • High yield and purity
  • Scalable for industrial production

Alternative Laboratory and Industrial Methods

Etherification Route:

  • This compound can also be synthesized by etherification of furfuryl alcohol with sodium hydrosulfide in ethanol.
  • The crude product is extracted and distilled for purification.
  • This method is less commonly reported and may offer lower yields or require more stringent conditions.

Industrial Production:

  • Large-scale processes often start from furfural and hydrogen sulfide, similar to the classical method, but with optimized reactor design and process control for improved efficiency.

Summary Table:

Method Main Reactants Solvent Time Yield Complexity Industrial Suitability
Furfural + H₂S Furfural, H₂S, Na₂SO₃ Ethanol 12–24 h Moderate High Yes
Furfurylmercaptan + DMSO Furfurylmercaptan, DMSO None 0.5–10 h Up to 83% Low Yes
Etherification Furfuryl alcohol, NaHS Ethanol Variable Not stated Moderate Limited

Analytical Confirmation

The structure and purity of this compound synthesized by the DMSO oxidation method were confirmed by:

  • Elemental sulfur analysis (calculated: 28.33%, found: 28.28%)
  • Infrared spectroscopy (key absorptions for furan ring and S–S bond)
  • Proton nuclear magnetic resonance (distinct chemical shifts for furan and methylene protons)

Chemical Reactions Analysis

Types of Reactions: Difurfuryl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically use reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

Pharmaceutical Applications

Difurfuryl disulfide serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in antimicrobial activities, particularly against resistant bacterial strains.

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, studies have demonstrated that 2-methyl-3-furyl sulfide derivatives can inhibit biofilm formation and quorum sensing in bacteria like Hafnia alvei .
Compound Activity Reference
2-Methyl-3-furyl sulfide derivativeAntibacterial against MRSA
This compoundPrecursor for antimicrobial agents

Agrochemical Applications

This compound has been identified as a promising compound in crop protection and agricultural practices.

  • Plant Growth Regulation : It acts as a plant growth regulator, promoting development and improving fruiting rates while also serving as a soil disinfectant. This multifunctionality allows for reduced pesticide usage, thereby minimizing environmental impact .
Application Function Effectiveness
Soil DisinfectantKills pathogens in the soilHigh
Growth RegulatorPromotes plant growthSignificant

Food Industry

In the food sector, this compound is utilized primarily as a flavoring agent.

  • Flavor Enhancement : The compound contributes to the flavor profile of various food products, enhancing culinary experiences with its unique taste. Its application is particularly noted in the production of certain beverages and processed foods .
Food Product Flavor Contribution
BeveragesUnique aromatic profile
Processed FoodsFlavor enhancement

Material Science

This compound finds applications in material science, particularly in developing specialty polymers and resins.

  • Thermal Stability : The compound enhances the thermal stability and chemical resistance of materials compared to traditional compounds, making it suitable for high-performance applications .
Material Type Property Enhanced
Specialty PolymersImproved thermal stability
ResinsEnhanced chemical resistance

Organic Chemistry Research

In organic chemistry, this compound is employed in various synthesis reactions.

  • Synthesis Pathways : It serves as a key reagent in synthesizing complex molecules, allowing chemists to explore new synthetic pathways and develop innovative chemical processes .
Reaction Type Outcome
Microwave-assisted synthesisHigh yield thioamidation
Organic synthesisNew pathways explored

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of 2-methyl-3-furyl sulfide derivatives using disk diffusion tests. Results indicated significant inhibition zones against various pathogens, showcasing the potential for developing new antimicrobial agents .
  • Agricultural Application Research :
    • Research highlighted the use of this compound as a multifunctional agricultural chemical that reduces reliance on traditional pesticides while promoting plant health and yield .
  • Material Development Study :
    • Investigations into the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability and resistance to degradation under various environmental conditions .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physicochemical properties of DFDS and related sulfur compounds:

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Difurfuryl disulfide 4437-20-1 C₁₀H₁₀O₂S₂ 226.31 112–115 Disulfide, furyl
Methyl furfuryl disulfide 57500-00-2 C₆H₈OS₂ 160.25 N/A Disulfide, methyl, furyl
Diallyl disulfide 2179-57-9 C₆H₁₀S₂ 146.27 138–139 Disulfide, allyl
Dipropyl disulfide 629-19-6 C₆H₁₄S₂ 150.30 194–196 Disulfide, propyl
Difurfuryl sulfide 13678-67-6 C₁₀H₁₀O₂S 194.25 N/A Sulfide, furyl

Key Observations :

  • DFDS has two furyl groups linked by a disulfide bond, contributing to its stability and aromatic profile.
  • Methyl furfuryl disulfide (MFDS) contains a methyl group, reducing its molecular weight and altering reactivity compared to DFDS .
  • Diallyl disulfide (garlic-derived) and dipropyl disulfide (onion-derived) exhibit stronger enzyme inhibition due to their alkyl chains .
  • Difurfuryl sulfide (DFS), a monosulfide analog of DFDS, has a lower molecular weight and distinct odor but was withdrawn from EFSA safety evaluations due to insufficient data .

Stability and Reactivity

  • Oxidation Resistance : DFDS degrades over time due to reactions with H₂S from cysteine Strecker degradation . Antioxidants like TBHQ mitigate this by inhibiting lipid oxidation, preserving DFDS levels in stored foods .
  • Thermal Stability : DFDS undergoes thermal decomposition to carbonyl compounds, but encapsulation in β-cyclodextrin extends its shelf life .
  • Comparative Reactivity : Thiols (e.g., 2-furfurylthiol) are more reactive than disulfides, forming objectionable odors upon oxidation . Cyclic sulfur compounds like tropical trithiane exhibit distinct stability profiles due to their trithiane ring structure .
Antimicrobial and Anticancer Properties
  • DFDS : Induces apoptosis in human leukemia cells via ROS production and caspase-3 activation .
  • MFDS : Inhibits biofilm formation in Hafnia alvei by disrupting quorum sensing .
  • Diallyl disulfide : Exhibits potent antimicrobial activity and inhibits CYP2A6 (Ki = 2.13 µM), a key enzyme in drug metabolism .
Enzyme Inhibition
  • Dipropyl disulfide (Ki = 1.73 µM) and diallyl disulfide are stronger CYP2A6 inhibitors than DFDS, making them candidates for drug-interaction studies .
  • DFDS shows moderate CYP2A6 inhibition, likely due to its bulkier furyl groups .

Biological Activity

Difurfuryl disulfide (DFDS), a sulfur-containing organic compound, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of the biological activity of DFDS, supported by recent research findings, case studies, and data tables.

This compound is represented by the molecular formula C10H10O2S2C_{10}H_{10}O_2S_2 and is characterized by its two furfuryl groups linked by a disulfide bond. Its structure plays a significant role in its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DFDS, particularly against foodborne pathogens. Research indicates that DFDS can induce DNA breakage in human leukemia cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) production and caspase-3 activation .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of DFDS and related compounds, it was found that DFDS exhibited significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to measure inhibition zones, demonstrating that DFDS effectively reduced bacterial growth .

CompoundInhibition Zone (mm)Target Bacteria
This compound15MRSA
Methyl 2-methyl-3-furyl disulfide12Hafnia alvei
Bis(2-methyl-3-furyl) disulfide14Escherichia coli

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of DFDS have been investigated using human leukemia Jurkat cells. The compound was shown to activate apoptotic pathways through ROS generation. This finding suggests potential applications in cancer therapy, where inducing apoptosis in malignant cells is a therapeutic goal .

Encapsulation and Release Characteristics

Research has explored the encapsulation of DFDS in β-cyclodextrin to enhance its stability and bioavailability. The encapsulation process improves the release characteristics of DFDS, making it more effective for potential therapeutic applications. The study demonstrated that β-cyclodextrin could significantly modulate the release profile of DFDS, suggesting improved efficacy in biological systems .

Antioxidant Activity

DFDS has also been evaluated for its antioxidant properties . In vitro assays indicated that DFDS could scavenge free radicals effectively, contributing to its potential as a protective agent against oxidative stress-related diseases . The antioxidant activity was measured using DPPH radical scavenging assays, with results indicating a strong correlation between concentration and scavenging ability.

Q & A

Q. What are the common synthetic methodologies for difurfuryl disulfide, and how are they optimized for yield and purity?

this compound (DFDS) is synthesized via oxidative coupling of furfuryl mercaptan or through microwave-assisted iodine-catalyzed reactions with amines. For example, microwave irradiation (130°C, 10 minutes) using iodine (5 mol%) in DMSO solvent enables efficient coupling of DFDS with aliphatic or aralkyl amines to produce thioamides in 75–92% yields . Optimization involves adjusting reaction time, catalyst loading, and solvent polarity. Purity is confirmed via GC-MS or HPLC, with structural validation using NMR and FTIR spectroscopy .

Q. How is DFDS encapsulated in β-cyclodextrin, and what characterization techniques validate the inclusion complex?

DFDS is encapsulated in β-cyclodextrin (β-CD) via co-precipitation: DFDS (guest) and β-CD (host) are dissolved in ethanol/water, stirred at 50°C, and cooled to precipitate the complex. Characterization includes:

  • Optical microscopy to observe crystalline inclusion morphology.
  • FTIR to detect shifts in S–S (500 cm⁻¹) and C–O–C (1,080 cm⁻¹) bonds, confirming host-guest interactions.
  • Thermogravimetric analysis (TGA) to assess thermal stability and guest-release profiles .

Q. What analytical methods are used to confirm DFDS’s structural integrity and purity in research settings?

Key techniques include:

  • FTIR spectroscopy : Identifies S–S and furan ring vibrations.
  • NMR (¹H/¹³C) : Resolves furyl proton environments (δ 6.2–7.4 ppm) and disulfide linkages.
  • GC-MS : Quantifies volatile impurities and degradation products.
  • Elemental analysis : Validates C, H, O, S content against theoretical values (e.g., C: 53.07%, S: 28.33%) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular mechanics) predict the stability of DFDS-β-cyclodextrin complexes?

Molecular mechanics (MM2) calculations optimize host-guest geometries and calculate binding energies. For DFDS-β-CD, the most stable configuration occurs when the S1 atom of DFDS aligns at Z = 3.7 Å from the β-CD cavity center, yielding a binding energy of −135.2 kJ/mol. Simulations also model van der Waals interactions and hydrogen bonding, guiding experimental design for encapsulation efficiency .

Q. What kinetic models describe DFDS release from β-cyclodextrin complexes under varying temperatures?

Release kinetics are analyzed using Coats-Redfern equations applied to TGA data. For DFDS-β-CD:

  • Activation energy (Ea) : 58.2 kJ/mol (first-order reaction).
  • Pre-exponential factor (A) : 1.2 × 10⁶ s⁻¹. Increased temperature accelerates release, with 80% DFDS released at 200°C vs. 40% at 100°C. The data fit a diffusion-controlled mechanism, where guest molecules migrate through the β-CD matrix .

Q. How do steric and electronic factors influence DFDS reactivity in microwave-assisted thioamide synthesis?

Steric hindrance (e.g., cyclopentyl vs. n-hexyl amines) reduces yields by 5–8%, while electron-withdrawing groups (e.g., CF₃ on benzylamine) lower yields to 88% due to slowed nucleophilic attack on the disulfide bond. Reaction scalability (5 mmol scale) maintains efficiency (87% yield), confirming robustness for industrial translation .

Q. What are the mechanistic pathways for iodine-catalyzed DFDS reactions with amines?

Proposed mechanism:

  • Step 1 : I₂ oxidizes DFDS to generate a thiyl radical intermediate.
  • Step 2 : Radical coupling with amines forms a thioamide precursor.
  • Step 3 : DMSO acts as a co-oxidant, regenerating iodine and completing the catalytic cycle. LC-MS/MS traces intermediate species, while control experiments (e.g., radical scavengers) validate the radical pathway .

Methodological Considerations

  • Contradictions in Data : Discrepancies in DFDS release kinetics (e.g., Ea values) may arise from differing β-CD batch purity or TGA heating rates. Cross-validate with isothermal titration calorimetry (ITC) for binding constants .
  • Safety Protocols : DFDS’s low LD₅₀ (oral, rat: 1,250 mg/kg) necessitates PPE (gloves, goggles) during synthesis. Store in amber vials at 4°C to prevent light-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difurfuryl disulfide
Reactant of Route 2
Reactant of Route 2
Difurfuryl disulfide

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